molecular formula C8H7F2N B177666 4,6-Difluoroindoline CAS No. 199526-98-2

4,6-Difluoroindoline

Cat. No.: B177666
CAS No.: 199526-98-2
M. Wt: 155.14 g/mol
InChI Key: SPLRNYJYNJAJHJ-UHFFFAOYSA-N
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Description

4,6-Difluoroindoline is a fluorinated heterocyclic compound with the molecular formula C₈H₇F₂N and a molecular weight of 155.15 g/mol (CAS: 199526-98-2) . Structurally, it consists of a bicyclic indoline core (a benzene ring fused with a five-membered pyrrolidine ring) substituted with fluorine atoms at the 4- and 6-positions. This fluorine substitution enhances its lipophilicity and electronic stability, making it valuable in pharmaceutical and agrochemical research. The compound is typically synthesized via catalytic hydrogenation of 4,6-difluoroindole or through fluorination of indoline precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoroindoline typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in a solvent such as chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO₃F) or Selectfluor, which leads to the formation of 3-fluoroindolines through conjugate addition of fluorine and methanol or water .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Amide and Carboxamide Coupling Reactions

4,6-Difluoroindoline-2-carboxylic acid serves as a precursor for bioactive amides. In antitubercular agent synthesis, coupling with adamantylamine yields N-(1-adamantyl)-4,6-difluoroindoline-2-carboxamide (9a ), showing MIC values of 0.33 μM against Mycobacterium tuberculosis (Fig. 1B) . Key findings:

  • Reactivity : The 4,6-difluoro substitution enhances electrophilicity, facilitating nucleophilic attack at the 2-position.

  • Solvent effects : DMF or THF improves coupling efficiency compared to DCM .

Fluorination and Radical Pathways

Radical-mediated difunctionalization reactions enable late-stage fluorination. For example:

  • Visible-light photocatalysis : Alkyl radicals generated from N-hydroxyphthalimide esters add to this compound derivatives, forming γ-cyano alkenes via 1,5-HAT (Hydrogen Atom Transfer) .

  • Electrophilic fluorination : this compound reacts with Selectfluor® under basic conditions to introduce trifluoromethyl groups at the 3-position (Fig. 1C) .

Mechanistic Insight :

  • β-Fluoride elimination is critical in Pd-catalyzed pathways, as shown by control experiments excluding trifluoromethyl byproducts .

  • Radical intermediates (e.g., M-98 ) oxidize to cations (M-99 ) before nucleophilic trapping, enabling diverse functionalization .

Stability and Handling

  • Air sensitivity : this compound derivatives require inert storage (Ar/N₂) due to susceptibility to oxidation .

  • Solubility : Poor aqueous solubility (0.062 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMSO) for reactions .

Scientific Research Applications

Medicinal Chemistry

4,6-Difluoroindoline has been extensively studied for its potential therapeutic applications:

  • Antimycobacterial Activity: Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, NITD-349, an analog of this compound, has shown promising results as a preclinical agent against multidrug-resistant tuberculosis (MDR-TB) with an MIC value of 0.012 μM .
  • Antitumor Activity: The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
  • Neuropharmacological Applications: this compound derivatives are being explored for their effects on M1 muscarinic receptors, which are implicated in cognitive functions. These compounds may help in treating neurodegenerative diseases like Alzheimer's .

Materials Science

In addition to its medicinal applications, this compound is valuable in materials science:

  • Organic Electronics: The compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form π-conjugated systems is crucial for developing materials with desirable electronic properties .

Case Studies

  • Antitubercular Activity Study:
    • A study evaluated several indoleamide analogs where NITD-349 was identified as a potent candidate against MDR-TB with minimal cytotoxicity to healthy cells (IC50 > 200 μM) .
  • Neuropharmacological Research:
    • Investigations into the effects of this compound on M1 receptor signaling revealed its potential in modifying cognitive functions and treating conditions such as schizophrenia .
  • Material Development:
    • Research into the use of difluoroindoline derivatives in OLED technology demonstrated enhanced performance due to their electronic properties .

Mechanism of Action

The mechanism of action of 4,6-Difluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

The following table compares 4,6-Difluoroindoline with structurally related fluorinated indoles, indolines, and derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 199526-98-2 C₈H₇F₂N 155.15 Fluorine at 4,6-positions; used in drug synthesis for enhanced metabolic stability .
4,5,6,7-Tetrafluoroindoline 19282-55-4 C₈H₅F₄N 191.13 Four fluorines; higher melting point (60–61°C), increased electronegativity .
6-Fluoroindole 399-51-9 C₈H₆FN 135.14 Single fluorine at 6-position; lower molecular weight, reduced lipophilicity .
4,5-Difluoroindole 247564-63-2 C₈H₅F₂N 153.13 Fluorines at 4,5-positions; distinct electronic effects due to adjacent substitution .
This compound-2,3-dione 126674-93-9 C₈H₃F₂NO₂ 183.12 Oxidized dione derivative; higher density (1.578 g/cm³), used as a synthetic intermediate .
4,6-Dimethoxyindoline-2,3-dione 21544-81-0 C₁₀H₉NO₄ 207.18 Methoxy groups increase steric bulk; altered solubility and reactivity .

Key Comparisons

Fluorination Impact: this compound exhibits moderate lipophilicity and metabolic stability compared to 4,5,6,7-tetrafluoroindoline, which has higher electronegativity and rigidity due to additional fluorines . Mono-fluorinated compounds like 6-fluoroindole lack the synergistic electronic effects of dual fluorine substitution, reducing their binding affinity in enzyme inhibition studies .

Structural Derivatives :

  • The 2,3-dione derivative of this compound (CAS: 126674-93-9) introduces ketone groups, increasing polarity and altering hydrogen-bonding capabilities. This makes it suitable for coordination chemistry or as a precursor in heterocyclic synthesis .
  • 4,6-Dimethoxyindoline-2,3-dione replaces fluorine with methoxy groups, reducing electronegativity but enhancing steric effects, which can influence receptor selectivity in drug design .

Pharmacological Potential: Fluorinated indolines, including this compound, are explored as kinase inhibitors (e.g., BRD4) due to their ability to mimic ATP-binding motifs. Docking studies suggest fluorine atoms stabilize interactions with hydrophobic enzyme pockets . 4,5,6,7-Tetrafluoroindoline’s higher fluorine content may improve blood-brain barrier penetration but could also increase toxicity risks .

Biological Activity

4,6-Difluoroindoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at positions 4 and 6 of the indoline ring. This substitution enhances the compound's lipophilicity, which may improve its uptake by tumor cells compared to unsubstituted indoles. The molecular formula for this compound is C8H6F2NC_8H_6F_2N, with a molecular weight of approximately 155.14 g/mol.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating several indole-2-carboxamide derivatives found that compounds containing the 4,6-difluoroindole nucleus showed IC50 values ranging from 2.34 to 9.06 μM against pediatric glioblastoma KNS42 cells . The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (μM)Activity
8aKNS422.34Cytotoxic
8cKNS428.06Cytotoxic
8fKNS429.06Cytotoxic
12cKNS425.04Cytotoxic

These findings indicate that modifications to the indole structure can significantly influence biological activity.

The mechanism by which this compound exerts its antitumor effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer types, including glioblastoma and medulloblastoma.
  • Interaction with Enzymes : Research indicates that derivatives like 5-bromo-4,6-difluoroindoline-2,3-dione act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism . This inhibition may lead to altered pharmacokinetics of co-administered drugs.

Case Studies

  • Pediatric Glioblastoma : In a study involving pediatric glioblastoma cells (KNS42), compounds derived from this compound demonstrated significant cytotoxicity without affecting non-neoplastic human fibroblast cells (HFF1) . This selectivity suggests potential for developing targeted therapies with reduced side effects.
  • Antitubercular Activity : Some derivatives have also been evaluated for their antitubercular properties. For example, NITD-349, a derivative of the indole scaffold incorporating the difluoro modification, was identified as a preclinical agent against multidrug-resistant tuberculosis (MDR-TB) .

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of 4,6-Difluoroindoline, and how do they influence experimental design?

  • Methodological Answer : Begin with computational modeling (e.g., DFT calculations) to predict properties like solubility, pKa, and electronic structure. Validate experimentally using techniques such as NMR (to confirm fluorine environments) and HPLC (for purity assessment). Compare results with structurally similar compounds (e.g., 4,5-Difluoroindoline ) to identify trends in fluorination effects. Ensure storage conditions align with stability data (e.g., inert atmosphere for labile intermediates) .

Q. How can researchers optimize synthetic routes for this compound while minimizing side-product formation?

  • Methodological Answer : Use a factorial design approach to test variables (e.g., temperature, catalyst loading, solvent polarity). Monitor reaction progress via LC-MS to detect intermediates like 4-Amino-2,6-difluorobenzonitrile . Employ quenching studies to isolate and characterize side products (e.g., dihydroindole derivatives). Cross-reference synthetic protocols with analogous fluorinated indolines to identify scalable, high-yield pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of published datasets, focusing on confounding variables (e.g., assay conditions, cell line variability). Apply multivariate statistics to isolate structure-activity relationships (SAR). For example, discrepancies in IC50 values may arise from differential fluorine interactions with target proteins; validate via crystallography or molecular docking . Replicate key studies under controlled conditions to confirm reproducibility .

Q. How can researchers design robust mechanistic studies for this compound in catalytic applications?

  • Methodological Answer : Use isotopic labeling (e.g., ²H or ¹⁹F NMR) to track reaction pathways. Pair kinetic studies (e.g., Eyring plots) with computational simulations (e.g., transition state analysis) to validate proposed mechanisms. Address uncertainty by comparing results across multiple substrates (e.g., variations in electron-withdrawing groups) . Document design limitations (e.g., solvent effects on fluorophilicity) to refine future hypotheses .

Q. What advanced analytical techniques are critical for characterizing this compound’s supramolecular interactions?

  • Methodological Answer : Combine X-ray crystallography (for solid-state packing) with solution-state NOESY NMR to study conformational dynamics. Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets. Cross-validate findings via surface plasmon resonance (SPR) or cryo-EM if applicable. Address outliers by revisiting sample preparation (e.g., aggregation-prone fluorinated compounds) .

Q. Data Analysis and Interpretation

Q. How should researchers handle missing or ambiguous data in studies involving this compound?

  • Methodological Answer : Apply multiple imputation techniques for missing data, ensuring transparency in assumptions. For ambiguous spectral assignments (e.g., overlapping fluorine signals), use 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS). Report uncertainties explicitly in figures and tables, adhering to journal guidelines for reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate normality assumptions via Shapiro-Wilk tests and address heteroscedasticity with weighted least squares. For small datasets, employ Bayesian hierarchical models to reduce overfitting. Include sensitivity analyses to assess the impact of outliers .

Q. Synthesis of Existing Literature

Q. How can researchers systematically evaluate conflicting hypotheses about this compound’s reactivity?

  • Methodological Answer : Develop a literature matrix categorizing studies by methodology (e.g., synthetic vs. computational), reaction conditions, and outcome measures. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for experimental validation . Use funnel plots to detect publication bias in existing datasets .

Q. Tables for Methodological Reference

Challenge Recommended Technique Key References
Fluorine signal ambiguity in NMR¹⁹F-¹H HOESY, 2D NMR
Synthetic yield optimizationDoE (Design of Experiments)
Bioactivity contradictionsMeta-analysis with PRISMA guidelines
Mechanistic elucidationIsotopic labeling + DFT simulations

Properties

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLRNYJYNJAJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585696
Record name 4,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199526-98-2
Record name 4,6-Difluoro-2,3-dihydro-1H-indole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoro-2,3-dihydro-1H-indole
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Synthesis routes and methods

Procedure details

To a suspension of 4,6-difluoro-1H-indole (5 g, 32.9 mmol) in dry dichloromethane (100 mL) was added triethylsilane (10 g, 85.5 mmol) at room temperature. The reaction was then cooled to 0° C. and trifluoroacetic acid (50 mL) was added dropwise. The reaction was stirred at room temperature for 4 hours. The mixture was poured into cold saturated aqueous sodium bicarbonate solution and diluted with dichloromethane (200 mL). The layers were separated and the organic phase was dried over sodium sulfate, concentrated in vacuo, and purified by silica chromatography to give the title compound (4.5 g, 90% yield) as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Difluoroindoline
4,6-Difluoroindoline
4,6-Difluoroindoline
4,6-Difluoroindoline
4,6-Difluoroindoline
4,6-Difluoroindoline

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